![molecular formula C14H10ClFN2OS B5739815 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide CAS No. 6383-82-0](/img/structure/B5739815.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
作用机制
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B cell malignancies. In addition, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
实验室实验的优点和局限性
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of BTK without affecting other kinases. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide also has good pharmacokinetic properties, which allows for easy dosing and administration in preclinical models. However, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has some limitations, including its potential for off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the development of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide and other BTK inhibitors. One direction is to explore the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy, to enhance their anti-tumor activity. Another direction is to evaluate the efficacy of BTK inhibitors in other types of cancer, such as solid tumors and hematological malignancies. Finally, there is a need to develop new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer.
合成方法
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide involves several steps, including the reaction of 4-chloroaniline with carbon disulfide to form the corresponding thiourea, which is then reacted with 4-fluorobenzoyl chloride to yield the target compound. The synthesis has been optimized to improve the yield and purity of the final product.
科学研究应用
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
属性
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-3-7-12(8-4-10)17-14(20)18-13(19)9-1-5-11(16)6-2-9/h1-8H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKCWUZRDFCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20980411 |
Source
|
Record name | N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20980411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide | |
CAS RN |
6383-82-0 |
Source
|
Record name | N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20980411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。